molecular formula C17H16N4O3 B2858231 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1795084-25-1

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2858231
CAS RN: 1795084-25-1
M. Wt: 324.34
InChI Key: QLHFBXSVLFYVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Triazolyl-piperidine-chromenone" and is a derivative of chromenone. The purpose of

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

3-(4-(1H-1,2,3-Triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one, and its derivatives, are prominent in the synthesis of biologically active compounds. Kangani et al. (2017) discuss the use of piperidine as a base catalyst for synthesizing chromene derivatives, highlighting their significance in medicinal chemistry due to their biological activity in various fields, including medicinal, agrochemical, and cosmetic industries (Kangani et al., 2017).

Anticancer Properties

A study by El-Agrody et al. (2020) synthesized chromene derivatives showing significant anticancer activity against various cancer cell lines. The study emphasized the potential of these compounds as effective anticancer agents, with some exhibiting excellent antitumor activity (El-Agrody et al., 2020).

Antiviral Activity

The antiviral properties of chromene derivatives were explored by Abdella et al. (2017), where they investigated the anti-influenza H5N1 virus activities of bis-chromene derivatives. This study contributes to the understanding of the potential use of these compounds in treating viral infections (Abdella et al., 2017).

Antibacterial and Antioxidant Effects

Al-ayed (2011) researched the antibacterial and antioxidant activities of chromene derivatives. This study highlighted the potential of these compounds in combating bacterial infections and their use as antioxidants, indicating their diverse applications in pharmaceutical research (Al-ayed, 2011).

Antimicrobial Activity

Research by Okasha et al. (2022) on chromene compounds showed promising antimicrobial activities, indicating their potential in developing new antimicrobial agents. This study emphasizes the role of chromene derivatives in addressing various microbial infections (Okasha et al., 2022).

Estrogen Receptor Binding and Anti-Proliferative Properties

The estrogen receptor binding affinity and anti-proliferative properties of chromene derivatives were explored by Parveen et al. (2017). Their research provides insights into the potential therapeutic applications of these compounds in breast cancer treatment (Parveen et al., 2017).

properties

IUPAC Name

3-[4-(triazol-1-yl)piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-16(14-11-12-3-1-2-4-15(12)24-17(14)23)20-8-5-13(6-9-20)21-10-7-18-19-21/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHFBXSVLFYVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one

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